![molecular formula C16H21N3O3 B7547835 Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate, also known as ECPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is synthesized through a specific method that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate is complex and involves multiple pathways. In neuroscience, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate acts as a potent antagonist of the NMDA receptor, which plays a critical role in excitatory neurotransmission. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate leads to a reduction in the influx of calcium ions into the neurons, which ultimately leads to the inhibition of excitotoxicity and neurodegeneration.
In oncology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate leads to the inhibition of cell proliferation and the induction of cell death.
In immunology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to modulate the activity of various immune cells by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate leads to the modulation of the immune response and the suppression of autoimmune diseases.
Biochemical and Physiological Effects:
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target system. In neuroscience, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to improve cognitive function and memory retention by inhibiting excitotoxicity and neurodegeneration.
In oncology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to inhibit cell proliferation and induce cell death by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In immunology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and techniques for its synthesis and analysis.
Direcciones Futuras
There are several potential future directions for the study of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate, including:
1. Further studies to explore its mechanism of action and efficacy in vivo for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Further studies to explore its potential applications as an anticancer agent, including its efficacy in vivo and its potential use in combination with other chemotherapeutic agents.
3. Further studies to explore its potential applications as an immunomodulatory agent, including its efficacy in vivo and its potential use in the treatment of autoimmune diseases.
4. Further studies to explore the synthesis of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate derivatives with improved potency and selectivity for specific target systems.
In conclusion, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Further studies are needed to explore its mechanism of action, efficacy in vivo, and potential applications in various diseases.
Métodos De Síntesis
The synthesis of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate involves the reaction between 3-cyanopyridine and cyclopropanecarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then treated with piperazine and sodium carbonate to yield the final product. The purity of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitatory neurotransmission. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate makes it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In oncology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate makes it a potential anticancer agent, and further studies are being conducted to explore its mechanism of action and efficacy in vivo.
In immunology, Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to modulate the activity of various immune cells such as T cells and macrophages. This property of Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate makes it a potential immunomodulatory agent, and further studies are being conducted to explore its potential applications in autoimmune diseases.
Propiedades
IUPAC Name |
ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-22-16(21)13-5-6-14(17-11-13)18-7-9-19(10-8-18)15(20)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQTGLYZLZPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.